Benzyl Alcohol

Catalog No.
S582111
CAS No.
100-51-6
M.F
C7H8O
C7H8O
C6H5CH2OH
M. Wt
108.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Alcohol

CAS Number

100-51-6

Product Name

Benzyl Alcohol

IUPAC Name

phenylmethanol

Molecular Formula

C7H8O
C7H8O
C6H5CH2OH

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

WVDDGKGOMKODPV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CO

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Soluble in water, ethanol and ether
In water, 42,900 mg/L at 25 °C
In water, 35,000 mg/L at 20 °C
Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone
One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform.
42.9 mg/mL at 25 °C
Solubility in water, g/100ml: 4
slightly soluble in water, soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Phenylmethanol, Benzenemethanol, Phenylcarbinol, Benzoyl alcohol

Canonical SMILES

C1=CC=C(C=C1)CO

Solvent for Inks, Paints, and Lacquers

Scientific Field: Industrial Chemistry and Material Science

Application Summary: Benzyl Alcohol is an important feedstock for the synthesis of pharmaceuticals and is used as a solvent for inks, paints, and lacquers .

Methods of Application: Benzyl Alcohol is mixed with other components to form the solvent used in inks, paints, and lacquers.

Results: The use of Benzyl Alcohol as a solvent has been found to enhance the properties of inks, paints, and lacquers.

Oxidation of Benzyl Alcohols to Aldehydes

Scientific Field: Organic Chemistry and Industrial Production

Application Summary: The oxidation of benzyl alcohols to aldehydes plays a key role in basic organic chemistry and organic industrial production . The carbonyl compounds obtained by the oxidation of benzyl alcohols are widely used in natural products, agricultural chemistry, the fine chemical industry, and other fields .

Methods of Application: Over the past few years, various strategies for oxidizing benzyl alcohols have been widely reported .

Benzyl alcohol has the chemical formula C6H5CH2OHC_6H_5CH_2OH, consisting of a benzene ring attached to a hydroxymethyl group. It appears as a colorless liquid with a mild aromatic odor and is moderately soluble in water (approximately 4 g/100 mL) while being miscible in alcohols and diethyl ether . Its low toxicity and low vapor pressure make it an ideal solvent for various applications.

  • Toxicity: Benzyl alcohol has low to moderate acute toxicity upon ingestion or inhalation []. However, prolonged exposure can cause skin irritation and allergic reactions [].
  • Flammability: Benzyl alcohol has a flash point of 64 °C, making it flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling benzyl alcohol [].
  • Ensure proper ventilation in the workspace.
  • Store in a cool, dry place away from heat and ignition sources [].

  • Oxidation: It can be oxidized to benzoic acid using potassium permanganate:
    C6H5CH2OHKMnO4C6H5COOHC_6H_5CH_2OH\xrightarrow{KMnO_4}C_6H_5COOH
  • Formation of Esters: Like many alcohols, it reacts with carboxylic acids to form esters, which are frequently used as protecting groups in organic synthesis .
  • Polymerization: Benzyl alcohol can undergo polymerization reactions, particularly when combined with ethylene, to produce polyethylene .
  • Ritter Reaction: It reacts with acrylonitrile to yield N-benzylacrylamide .

Benzyl alcohol exhibits various biological activities:

  • Local Anesthetic: It is used as a local anesthetic, especially when combined with epinephrine.
  • Toxicity: While it has low acute toxicity (LD50 of 1.2 g/kg in rats), it can cause respiratory issues and central nervous system depression at high concentrations. Notably, it is toxic to neonates and has been associated with "gasping syndrome" .
  • Metabolism: In humans, benzyl alcohol is metabolized in the liver to benzoic acid and then conjugated with glycine to form hippuric acid .

Benzyl alcohol can be synthesized through several methods:

  • Hydrolysis of Benzyl Chloride: Industrially, it is produced from toluene via hydrolysis of benzyl chloride:
    C6H5CH2Cl+H2OC6H5CH2OH+HClC_6H_5CH_2Cl+H_2O\rightarrow C_6H_5CH_2OH+HCl
  • Hydrogenation of Benzaldehyde: Another method involves the hydrogenation of benzaldehyde, which is a by-product from the oxidation of toluene .
  • Grignard Reaction: In laboratory settings, it can be synthesized using the Grignard reaction between phenylmagnesium bromide and formaldehyde .
  • Cannizzaro Reaction: This reaction involves benzaldehyde and also produces benzoic acid as a by-product .

Benzyl alcohol has numerous applications across various industries:

  • Solvent: It serves as a solvent for inks, waxes, shellacs, paints, lacquers, and epoxy resin coatings.
  • Precursor for Esters and Ethers: It is used in the production of various esters and ethers utilized in the soap, perfume, and flavor industries.
  • Dye Solvent: Enhances dyeing processes for materials like wool and nylon .
  • Pharmaceuticals: Acts as a precursor for drugs like thalidomide .

Benzyl alcohol can interact with various chemical agents:

  • Chlorination Studies: Exposure to chlorine gas leads to the formation of multiple reaction products such as benzaldehyde and dibenzyl ether when benzyl alcohol is treated under specific conditions .
  • Reactivity with Nitric Acid: When treated with nitric acid, benzyl alcohol can yield diazonium salts among other products .

Benzyl alcohol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureKey Characteristics
EthanolC2H5OHC_2H_5OHSimple alcohol; widely used as a beverage.
PhenolC6H5OHC_6H_5OHAromatic compound; used in resins and plastics.
BenzaldehydeC6H5CHOC_6H_5CHOAldehyde; used in flavoring and fragrances.
TolueneC7H8C_7H_8Aromatic hydrocarbon; commonly used as a solvent.

Benzyl alcohol's unique feature lies in its structure that combines both an aromatic ring and an alcohol group, making it versatile for both chemical synthesis and industrial applications. Its moderate solubility in water contrasts with other similar compounds like phenol that are more soluble.

Physical Description

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
NKRA; Liquid
Colourless, clear liquid with a faint, aromatic odour
A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a slightly pungent, faint aromatic, fruity odour
A clear colorless liquid with a pleasant odor.

Color/Form

Water-white liquid

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

108.057514874 g/mol

Monoisotopic Mass

108.057514874 g/mol

Boiling Point

401 °F at 760 mmHg (NTP, 1992)
205.3 °C
205.00 to 206.00 °C. @ 760.00 mm Hg
205 °C
401 °F

Flash Point

213 °F (NTP, 1992)
93 °C
213 °F (closed cup); 220 °F (open cup)
220 °F (105 °C) (open cup)
200 °F (93 °C) (closed cup)
96 °C (205 °F) (Closed cup)
93 °C c.c.
213 °F

Heavy Atom Count

8

Taste

Sharp burning taste

Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7
3.72

Density

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink
1.0419 g/cu cm at 24 °C
Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1)
Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F
Relative density (water = 1): 1.04
1.040-1.050
1.05

LogP

1.1
1.1 (LogP)
1.10
log Kow = 1.10
1.1

Odor

Faint aromatic odor

Odor Threshold

Odor Threshold Low: 5.5 [mmHg]
Odor threshold from CHEMINFO
5.5 ppm

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

4.5 °F (NTP, 1992)
-15..2 °C, 258 K, 5 °F
-15.2 °C
-15 °C
4.5 °F

UNII

LKG8494WBH

Related CAS

27134-46-9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

IDENTIFICATION: Benzyl alcohol is colorless liquid. It has a faint aromatic odor. It has a sharp burning taste. Benzyl alcohol dissolves in water. USE: Benzyl alcohol is used as a solvent, a preservative, and to make other chemicals. It is also used as a fragrance in perfumes and in flavoring, and is an ingredient in ointments and cosmetics. It is used in inks, as a photographic developer, and in dyeing nylon filament, textiles and sheet plastics. EXPOSURE: People can be exposed by skin contact with products containing benzyl alcohol and by breathing in vapors when it is used as a solvent. Exposure can also occur by drinking tea and breathing fragrances of certain perfumes and flowers. Benzyl alcohol occurs in several plants including tea, daffodil, peppermint, blueberry, gardenia, some roses, narcissus and peony. If benzyl alcohol is released to the environment, it can become a vapor in the air at ordinary temperatures. It can be broken down in the air. Benzyl alcohol can move quickly through soil. It is soluble in water. It does not build up in aquatic organisms. Microbes in soil and water will break down benzyl alcohol quickly. RISK: Temporary headaches, dizziness, and nausea have been reported in workers exposed to high air concentrations of a mixture of benzyl alcohol and other solvents. The use of salt solutions containing benzyl alcohol to flush intravascular catheters caused a number of premature infants in U.S. neonatal intensive care units to die. Benzyl alcohol is no longer used to flush catheters in neonatal intensive care units. Studies of laboratory rats given benzyl alcohol by mouth 5 days a week for 13 weeks found that a high dose caused clinical signs of neurotoxicity (staggering, labored breathing, and lethargy). Changes in the brain were detected by microscope, and deaths occurred in some rats. In a study of rats and mice given benzyl alcohol by mouth 5 days/week for 2 years, no signs of neurotoxicity and no microscopic changes in tissues indicative of cancer or non-cancer effects were found. The highest dose in the 2-year study was half the toxic dose level used in the 13-week study. The U.S. National Toxicology Program found no evidence of cancer in a 2-year study of rats and mice given benzyl alcohol by mouth 5 days per week for 2 years. The potential for benzyl alcohol to cause cancer in humans has not been assessed by the NTP 12th Report on Carcinogens, the U.S. EPA IRIS program, or the International Agency for Research on Cancer. (SRC)

Drug Indication

Ulesfia (benzyl alcohol) lotion is indicated for the topical treatment of head lice infestation in patients 6 months of age and older. Ulesfia Lotion does not have ovicidal activity.
FDA Label

Therapeutic Uses

Anesthetics, Local; Pharmaceutic Aids
/On April 9, 2009, the U.S. Food and Drug Administration approved a new prescription medication for the treatment of head lice ( Pediculosis capitis ) infestation. Benzyl Alcohol Lotion, 5%, received full market approval as a prescription medication, for use in patients 6 months of age and older. Benzyl Alcohol Lotion, 5%, is the first head lice product approved by the FDA with benzyl alcohol as the active pharmaceutical ingredient.
The safety and effectiveness of Benzyl Alcohol Lotion, 5%, was demonstrated in two studies of 628 people, 6 months of age and older, with active head lice infestation. The subjects received two, 10-minute treatments of either Benzyl Alcohol Lotion or a topical placebo, one week apart. Fourteen days after the final treatment, more than 75 percent of the subjects treated with Benzyl Alcohol Lotion, 5%, were lice free.
In each of two double-blind studies, 25 patients suffering from early progressive idiopathic cataracts, subcapsular or cortical in site, received one drop of saline containing 0.07% benzyl alcohol every 8 hours. The eyelid was held open for at least 2 minutes. Treatment continued for 22 months. In one study, a control group received placebo, whereas in the other study, the control group received an anticataract medication. Clinical findings were recorded every 30 days for the first 14 months, then patients were followed for up to 18 and 22 months. A significant (p < .01) increase in visual acuity (VA) was observed in patients treated with benzyl alcohol after 30 and 60 days as compared to those receiving either placebo or the medication. Compared to those placebo or medication treated, a significant (p < .01) decrease in lens opacity was noted in 19 and 17 patients treated with benzyl alcohol, respectively. In the course of the studies, a significant increase in the number of surgeries for cataracts was noted in patients not receiving benzyl alcohol. One patient treated with benzyl alcohol required surgery after 22 months compared to 38 total who had received either placebo or medication. benzyl alcohol was well tolerated except in two patients (4%) where tolerance was fair in one and poor in the other.
For more Therapeutic Uses (Complete) data for BENZYL ALCOHOL (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Anesthetics, Local

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03A - Ectoparasiticides, incl. scabicides
P03AX - Other ectoparasiticides, incl. scabicides
P03AX06 - Benzyl alcohol

Mechanism of Action

Benzyl alcohol inhibits lice from closing their respiratory spiracles, allowing the vehicle to obstruct the spiracles and causing the lice to asphyxiate.

Vapor Pressure

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992)
0.09 [mmHg]
0.094 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 13.2
0.1 mmHg@68 °F

Pictograms

Irritant

Irritant

Other CAS

100-51-6

Absorption Distribution and Excretion

The percutaneous absorption was determined in vivo in rhesus monkeys. Absorption through occluded skin was high (56-80 %) in 24 hr. No correlation was seen between skin penetration and the octanol-water partition coefficient. Under unoccluded conditions skin penetration was reduced (32 %), because of evaporation of the compound.
High levels of benzyl alcohol (5-500 ug/10 mL plasma) were found in uremic patients on hemodialysis; benzyl alcohol was not detected in normal controls.
Rabbits given 1 g of benzyl alcohol sc eliminated 300-400 mg of hippuric acid within the following 24 hr. Within 6 hr after oral administration of 0.40 g benzyl alcohol/kg bw, rabbits eliminated 65.7% of dose as hippuric acid in the urine.
In humans and animals, benzyl alcohol was readily absorbed from the gastrointestinal tract. Percutaneous absorption was high following topical use. Rhesus monkeys absorbed 56-80% of a topical dose administered under occlusive conditions in 24 hours; absorption was less under unoccluded conditions due to evaporation. Benzyl alcohol rapidly disappeared from the injection site following intramuscular administration in rats; the disappearance half-life was estimated to be less than 10 minutes. ...
For more Absorption, Distribution and Excretion (Complete) data for BENZYL ALCOHOL (6 total), please visit the HSDB record page.

Metabolism Metabolites

Benzyl alcohol is normally oxidized rapidly to benzoic acid, conjugated with glycine in the liver, and excreted as hippuric acid. However, this metabolic pathway may not be well developed in premature infants. The benzyl alcohol may therefore have been metabolized to benzoic acid, which could not be conjugated by the immature liver but accumulated, causing metabolic acidosis ... .
When metabolized, benzyl alcohol is converted to benzoic acid by simple oxidation. The relevant data, therefore, relate to benzoic acid and sodium benzoate.
Benzyl alcohol was an intermediate product in the metabolic pathway of benzyl acetate; the subsequent metabolism was identical to that of benzyl alcohol.
In adults, benzyl alcohol is oxidized to benzoic acid, conjugated in the liver with glycine, and excreted in the urine as hippuric acid. The immature metabolic capacities of infants diminish their ability to metabolize and excrete benzyl alcohol. Preterm babies have a greater ability to metabolize benzyl alcohol to benzoic acid than do term babies, but are unable to convert benzoic acid to hippuric acid, possibly because of glycine deficiency. This results in the accumulation of benzoic acid.
For more Metabolism/Metabolites (Complete) data for BENZYL ALCOHOL (8 total), please visit the HSDB record page.
Benzyl alcohol is a known human metabolite of toluene.

Wikipedia

Benzyl alcohol
3-Aminopyridine-2-carboxaldehyde_thiosemicarbazone

Drug Warnings

Common side effects of /Benzyl Alcohol Lotion, 5%/ include irritations of the skin, scalp, and eyes, and numbness at the site of application. As with all medications, it is important to use benzyl alcohol, 5%, as labeled to maximize benefits and minimize risks. The product should be applied only to the scalp or the hair attached to the scalp. It is not approved for use in children younger than six months. Use in premature infants could lead to serious respiratory, heart- or brain-related adverse events such as seizure, coma, or death.
It also seems prudent to avoid the use of products containing benzyl alcohol to pregnant patients within whom the benzyl alcohol molecule, given its small size, presumably crosses the placental barrier into immature fetal tissues as readily as it crosses the blood-brain barrier.
Premature neonates may receive multiple drugs in the neonatal intensive care unit, some of which may contain benzyl alcohol. As there may be no safe lower dose of benzyl alcohol in these patients, it would seem prudent to avoid the use of multiple dose vials containing benzyl alcohol whenever alternatives exist.
Benzyl alcohol is believe to have a role in the increased frequency of cerebral intraventricular hemorrhages and mortality reported in very-low-birth-weight (VLBW) infants (weight < 1000 g) who received flush solutions preserved with benzyl alcohol. An increased incidence of developmental delay and cerebral palsy is also noted in the same VLBW patient population, suggesting a secondary damaging effect of benzyl alcohol.
For more Drug Warnings (Complete) data for BENZYL ALCOHOL (6 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of benzyl alcohol administered as 2.5% solution in saline was found to be approximately 1.5 hr in dogs injected iv at doses of 52 and 105 mg/kg.
Benzyl alcohol rapidly disappeared from the injection site following intramuscular administration in rats; the disappearance half-life was estimated to be less than 10 minutes. ...

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants;Specialized Industrial Chemicals
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food additives -> Flavoring Agents
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes
Cosmetics -> Preservative; Solvent

Methods of Manufacturing

(a) By hydrolysis of benzyl chloride; (b) from benzaldehyde by catalytic reduction or Cannizzaro reaction.
Benzyl alcohol can be produced /by/ ... 1) the hydrolysis of benzyl chloride and 2) the hydrogenation of benzaldehyde.
The hydrogenation of methyl benzoate in the presence of a copper-chromium catalyst is a feature of a three-step process for the production of benzyl alcohol from toluene. The first step is the oxidation of toluene to form benzoic acid. The acid is esterified with methanol in the second step. The hydrogenation of methyl benzoate to form benzyl alcohol is performed in the final step.
Other processes for the production of benzyl alcohol include the hydrogenation of benzoic acid, the electrochemical reduction of benzoic acid, the hydrolysis of benzylsulfonic acid, and the decarboxylation of benzyl formate. These processes have no importance in the industrial production of benzyl alcohol, but they may be used to produce derivatives substituted on the aromatic nucleus.
For more Methods of Manufacturing (Complete) data for BENZYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Fabricated Metal Product Manufacturing
Services
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Custom Compounding of Purchased Resins
Printing and Related Support Activities
Wholesale and Retail Trade
Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Printing Ink Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Benzenemethanol: ACTIVE
Benzyl alcohol was granted GRAS status by Flavor and Extract Manufacturers' Association (1965).
Virucidal agent in lotions

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: benzyl alcohol; Matrix: water; Detection Limit: not provided.
Method: EPA-OSW 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: benzyl alcohol; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 20 ug/L.
Method: DOE OM100R; Procedure: gas chromatography with mass spectrometer ion trap detector; Analyte: benzyl alcohol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 40 ug/L.
Method: OSHA PV2009; Procedure: gas chromatography with flame ionization detector; Analyte: benzyl alcohol; Matrix: air; Detection Limit: 1 ug.

Clinical Laboratory Methods

Benzyl alcohol toxicity is a clinical diagnosis and may be confirmed by serum or urine benzyl alcohol, benzoic acid, and hippuric acid levels.

Storage Conditions

Benzyl alcohol is stored in stainless steel tanks. Because benzyl alcohol oxidizes readily, it is advisable to cover the surface of the liquid with nitrogen.
... Store in places that are cool ... Provide adequate ventilation ... Locate the storage area ... away from areas of fire hazard. Highly flammable materials must be kept apart from powerful oxidizing agents, materials susceptible to spontaneous heating, explosives ...
Store at a temp not exceeding 40 °C in airtight containers. Protect from light.
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Handle and store under inert gas. Hygroscopic.

Interactions

Acetaminophen (APAP) toxicity is the most common cause of acute liver failure in industrialized countries. Understanding the mechanisms of APAP-induced liver injury as well as other forms of sterile liver injury is critical to improve the care of patients. Recent studies demonstrate that danger signaling and inflammasome activation play a role in APAP-induced injury. The aim of these investigations was to test the hypothesis that benzyl alcohol (BA) is a therapeutic agent that protects against APAP-induced liver injury by modulation of danger signaling. APAP-induced liver injury was dependent, in part, on Toll-like receptor (TLR)9 and receptor for advanced glycation endproducts (RAGE) signaling. BA limited liver injury over a dose range of 135-540 ug/g body weight or when delivered as a pre-, concurrent, or post-APAP therapeutic. Furthermore, BA abrogated APAP-induced cytokines and chemokines as well as high-mobility group box 1 release. Moreover, BA prevented APAP-induced inflammasome signaling as determined by interleukin (IL)-1(beta), IL-18, and caspase-1 cleavage in liver tissues. Interestingly, the protective effects of BA on limiting liver injury and inflammasome activation were dependent on TLR4 signaling, but not TLR2 or CD14. Cell-type-specific knockouts of TLR4 were utilized to further determine the protective mechanisms of BA. These studies found that TLR4 expression specifically in myeloid cells (LyzCre-tlr4-/-) were necessary for the protective effects of BA. BA protects against APAP-induced acute liver injury and reduced inflammasome activation in a TLR4-dependent manner. BA may prove to be a useful adjunct in the treatment of APAP and other forms of sterile liver injury.

Stability Shelf Life

Oxidizes slowly, therefore remains stable for long time
It is slowly oxidized to benzaldehyde and benzoic acid on exposure to air ... .
Hygroscopic. Stable under recommended storage conditions. Test for peroxide formation before distillation or evaporation. Test for peroxide formation or discard after 1 year.

Dates

Modify: 2023-09-13

Benzyl alcohol inhibits carbonic anhydrases by anchoring to the zinc coordinated water molecule

Giuseppina De Simone, Silvia Bua, Claudiu T Supuran, Vincenzo Alterio
PMID: 33647799   DOI: 10.1016/j.bbrc.2021.02.067

Abstract

Up to date alcohols have been scarcely investigated as carbonic anhydrase (CA) inhibitors. To get more insights into the CA inhibition properties of this class of molecules, in this paper, by means of inhibition assays and X-ray crystallographic studies we report a detailed characterization of the CA inhibition properties and the binding mode to human CA II of benzyl alcohol. Results show that, although possessing a very simple scaffold, this molecule acts as a micromolar CA II inhibitor, which anchors to the enzyme active site by means of an H-bond interaction with the zinc bound solvent molecule. Taken together our results clearly indicate primary alcohols as a class of CA inhibitors that deserve to be more investigated.


Developmental toxicity triggered by benzyl alcohol in the early stage of zebrafish embryos: Cardiovascular defects with inhibited liver formation and degenerated neurogenesis

Bangeppagari Manjunatha, B Sreevidya, Sang Joon Lee
PMID: 32889257   DOI: 10.1016/j.scitotenv.2020.141631

Abstract

Benzyl alcohol (BnOH) is an aromatic alcohol used worldwide as an excipient in foods, cosmetics, household products, and medications. Although BnOH is a bacteriostatic agent found in many parenteral preparations, this agent is responsible for precipitating the gasping syndrome in premature neonates. Increasing evidence of human exposure to BnOH and environmental contamination of BnOH requires a detailed toxicity assessment of this aromatic chemical. Few studies on the toxicity of BnOH have been reported on different animal models, but its developmental toxicity effects are not fully understood yet. Studies on the effects of BnOH on the specific endpoints of organ toxicity are rare. Thus, the present study aimed to examine the developmental toxicity effects of BnOH by using zebrafish (Danio rerio) embryo as a biological disease model. Four-hour post fertilization zebrafish embryos were exposed to BnOH for 72 h to assess BnOH toxicity on an ecological viewpoint. The median lethal concentrations of varying BnOH concentrations in zebrafish embryos were estimated. The embryonic toxicity induced by BnOH was revealed by the apoptosis in embryos and pathological alterations, such as increased mortality, inhibited hatching rate, and decreased somite number. Moreover, pericardial edema and string heartbeat were observed because of arrhythmia and cardiac malformation. The number of normal vessels in the head and trunk regions was remarkably reduced in transgenic zebrafish line Tg (Fli-1: EGFP). Morphological defects and yolk sac retention were related to the degenerated liver formation in Tg (Lfabp: dsRED). Furthermore, BnOH exposure led to the disruption of motor neuron axonal integrity and the alteration of the axon pattern in Tg (olig2: dsRED). In addition, the results exhibited the pathological effects of BnOH exposure on major organs. We believe that this study is the second to report the developmental organ toxicity of BnOH to zebrafish embryos. This study provides important information for further elucidating the mechanism of BnOH-induced developmental organ toxicity.


Possible effects of excipients used in the parenteral drugs administered in critically ill adults, children, and neonates

Kannan Sridharan, Hasan Msn Hasan, Muna Al Jufairi, Amal Al Daylami, Eman Al Ansari, Ali Mohammed Qader, Sheikh Abdul Azeez Pasha
PMID: 32767900   DOI: 10.1080/14740338.2020.1805431

Abstract

Critically ill patients receiving parenteral drugs are at an increased risk of exposure to various excipients administered simultaneously and at increased amounts. Hence, we carried out the present study.
Patients admitted in the adult, pediatric, and neonatal intensive care units were recruited following their consent. Details on their demographics, diagnoses, and drugs administered and the excipients were collected.
Almost all the critically ill patients received drugs containing at least one excipient. Significant numbers of critically ill neonates received at least one of either known to be harmful or potentially harmful excipients. Critically ill neonates had significantly greater daily exposure of macrogol than children and adults; and benzyl alcohol (v/v) and propyl paraben compared to adults. Critically ill neonates and children had greater exposure to benzyl alcohol (w/v), methyl paraben, sodium metabisulfite than adults did. Benzyl alcohol exposure was likely to be several-fold high in critically ill patients. Exposures to benzyl alcohol and propylene glycol were possibly linked to increased risk of mortality particularly in neonates.
Critically ill neonates and children are likely to receive a significantly greater quantity of harmful excipients than critically ill adults. Benzyl alcohol and propylene glycol exposure are likely to be associated with increased risk of mortality in critically ill.


Nanoporous Crystalline Composite Aerogels with Reduced Graphene Oxide

Christophe Daniel, Baku Nagendra, Maria Rosaria Acocella, Esther Cascone, Gaetano Guerra
PMID: 33182782   DOI: 10.3390/molecules25225241

Abstract

High-porosity monolithic composite aerogels of syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) containing reduced graphene oxide (r-GO) were prepared and characterized. The composite aerogels obtained by supercritical carbon dioxide (scCO
) extraction of sPS/r-GO and PPO/r-GO gels were characterized by a fibrillar morphology, which ensured good handling properties. The polymer nanoporous crystalline phases obtained within the aerogels led to high surface areas with values up to 440 m
g
. The role of r-GO in aerogels was studied in terms of catalytic activity by exploring the oxidation capacity of composite PPO and sPS aerogels toward benzyl alcohol in diluted aqueous solutions. The results showed that, unlike sPS/r-GO aerogels, PPO/r-GO aerogels were capable of absorbing benzyl alcohol from the diluted solutions, and that oxidation of c.a. 50% of the sorbed benzyl alcohol molecules into benzoic acid occurred.


Genetic and transcriptomic evidences suggest ARO10 genes are involved in benzenoid biosynthesis by yeast

Maria Jose Valera, Ari Zeida, Eduardo Boido, Gemma Beltran, María Jesús Torija, Albert Mas, Rafael Radi, Eduardo Dellacassa, Francisco Carrau
PMID: 32638443   DOI: 10.1002/yea.3508

Abstract

Benzenoids are compounds associated with floral and fruity flavours in flowers, fruits and leaves and present a role in hormonal signalling in plants. These molecules are produced by the phenyl ammonia lyase pathway. However, some yeasts can also synthesize them from aromatic amino acids using an alternative pathway that remains unknown. Hanseniaspora vineae can produce benzenoids at levels up to two orders of magnitude higher than Saccharomyces species, so it is a model microorganism for studying benzenoid biosynthesis pathways in yeast. According to their genomes, several enzymes have been proposed to be involved in a mandelate pathway similar to that described for some prokaryotic cells. Among them, the ARO10 gene product could present benzoylformate decarboxylase activity. This enzyme catalyses the decarboxylation of benzoylformate into benzaldehyde at the end of the mandelate pathway in benzyl alcohol formation. Two homologous genes of ARO10 were found in the two sequenced H. vineae strains. In this study, nine other H. vineae strains were analysed to detect the presence and per cent homology of ARO10 sequences by PCR using specific primers designed for this species. Also, the copy number of the genes was estimated by quantitative PCR. To verify the relation of ARO10 with the production of benzyl alcohol during fermentation, a deletion mutant in the ARO10 gene of Saccharomyces cerevisiae was used. The two HvARO10 paralogues were analysed and compared with other α-ketoacid decarboxylases at the sequence and structural level.


Specific localisation of ions in bacterial membranes unravels physical mechanism of effective bacteria killing by sanitiser

Judith Thoma, Wasim Abuillan, Ippei Furikado, Taichi Habe, Akihisa Yamamoto, Simone Gierlich, Stefan Kaufmann, Klaus Brandenburg, Thomas Gutsmann, Oleg Konovalov, Shigeto Inoue, Motomu Tanaka
PMID: 32704045   DOI: 10.1038/s41598-020-69064-1

Abstract

Antimicrobial resistance is a major threat to public health. Although many commercial sanitisers contain a combination of cationic surfactants and aromatic alcohols, the physical mechanisms where these two substances bind to or how they disturb bacterial membranes are still largely unknown. In this study, we designed a well-defined model of Gram-negative bacteria surfaces based on the monolayer of lipopolysaccharides with uniform saccharide head groups. Since commonly used X-ray reflectivity is sensitive to changes in the thickness, roughness and electron density but is not sensitive to elements, we employed grazing incidence X-ray fluorescence. In the absence of Ca
, cationic surfactants can penetrate into the membrane core with no extra support by disturbing the layer of K
coupled to negatively charged saccharide head group at z = 17 Å from the air/chain interface. On the other hand, Ca
confined at z = 19 Å crosslink charged saccharides and prevent the incorporation of cationic surfactants. We found that the addition of nonlethal aromatic alcohols facilitate the incorporation of cationic surfactants by the significant roughening of the chain/saccharide interface. Combination of precise localisation of ions and molecular-level structural analysis quantitatively demonstrated the synegtestic interplay of ingredients to achieve a high antibacterial activity.


SAR:s for the Antiparasitic Plant Metabolite Pulchrol. 1. The Benzyl Alcohol Functionality

Paola Terrazas, Efrain Salamanca, Marcelo Dávila, Sophie Manner, Alberto Giménez, And Olov Sterner
PMID: 32635469   DOI: 10.3390/molecules25133058

Abstract

Pulchrol (
) is a natural benzochromene isolated from the roots of
, shown to possess potent antiparasitic activity towards both
and
species. As it is not understood which molecular features of
are important for the antiparasitic activity, several analogues were synthesized and assayed. The ultimate goal is to understand the structure-activity relationships (SAR:s) and create a QSAR model that can be used for the development of clinically useful antiparasitic agents. In this study, we have synthesized 25 2-methoxy-6,6-dimethyl-6
-benzo[
]chromen analogues of
and its co-metabolite pulchral (
), by semi-synthetic procedures starting from the natural product pulchrol (
) itself. All 27 compounds, including the two natural products
and
, were subsequently assayed in vitro for antiparasitic activity against
,
and
. In addition, the cytotoxicity in RAW cells was assayed, and a selectivity index (SI) for each compound and each parasite was calculated. Several compounds are more potent or equi-potent compared with the positive controls Benznidazole (
) and Miltefosine (
). The compounds with the highest potencies as well as SI-values are esters of
with various carboxylic acids.


Identification of the Volatile Components of

Aldo Tava, Elisa Biazzi, Domenico Ronga, Pinarosa Avato
PMID: 32429453   DOI: 10.3390/molecules25102333

Abstract

The chemical composition of the volatile fraction from
L. (leaves and flowers) and
Opiz (whole plant),
, was investigated. Samples from these two plant species were collected at full bloom in Val di Susa (Western Alps, Turin, Italy), distilled in a Clevenger-type apparatus, and analyzed by GC/FID and GC/MS. A total of more than 70 compounds were identified, making up 92%-98% of the total oil. Chemical investigation of their essential oils indicated a quite different composition between
and
both in terms of the major constituents and the dominant chemical classes of the specialized metabolites. The most abundant compounds identified in the essential oils from
were 2-methylbenzaldheyde (26.27%, corresponding to 11.59 μg/g of fresh plant material) in the leaves and germacrene D (27.70%; 61.63 μg/g) in the flowers.
essential oils were instead characterized by two sesquiterpenes, namely β-caryophyllene (19.90%; 15.68 μg/g) and
-muurola-4(15),5-diene (7.60%; 5.99 μg/g); two phenylpropanoids, benzyl alcohol (8.30%; 6.71 μg/g), and phenylacetaldehyde (7.74%; 6.26 μg/g); and the green-leaf alcohol
-3-hexen-1-ol (9.69%; 7.84 μg/g). The ecological significance of the presence of such compounds is discussed.


Source of Early Regenerating Axons in Lamprey Spinal Cord Revealed by Wholemount Optical Clearing with BABB

Guixin Zhang, William Rodemer, Isabelle Sinitsa, Jianli Hu, Michael E Selzer
PMID: 33172031   DOI: 10.3390/cells9112427

Abstract

Many studies of axon regeneration in the lamprey focus on 18 pairs of large identified reticulospinal (RS) neurons, whose regenerative abilities have been individually quantified. Their axons retract during the first 2 weeks after transection (TX), and many grow back to the site of injury by 4 weeks. However, locomotor movements begin before 4 weeks and the lesion is invaded by axons as early as 2 weeks post-TX. The origins of these early regenerating axons are unknown. Their identification could be facilitated by studies in central nervous system (CNS) wholemounts, particularly if spatial resolution and examination by confocal microscopy were not limited by light scattering. We have used benzyl alcohol/benzyl benzoate (BABB) clearing to enhance the resolution of neuronal perikarya and regenerated axons by confocal microscopy in lamprey CNS wholemounts, and to assess axon regeneration by retrograde and anterograde labeling with fluorescent dye applied to a second TX caudal or rostral to the original lesion, respectively. We found that over 50% of the early regenerating axons belonged to small neurons in the brainstem. Some propriospinal neurons located close to the TX also contributed to early regeneration. The number of early regenerating propriospinal neurons decreased with distance from the original lesion. Descending axons from the brainstem were labeled anterogradely by application of tracer to a second TX close to the spinal-medullary junction. This limited contamination of the data by regenerating spinal axons whose cell bodies are located rostral or caudal to the TX and confirmed the regeneration of many small RS axons as early as 2 weeks post-TX. Compared with the behavior of axotomized giant axons, the early regenerating axons were of small caliber and showed little retraction, probably because they resealed rapidly after injury.


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